

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

physical properties

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Compound of Interest

Compound Name: 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

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An In-Depth Technical Guide to the Physical Properties of **3,6-Dibromo-5-fluoro-1-methyl-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the physical and chemical properties of **3,6-Dibromo-5-fluoro-1-methyl-1H-indazole** (CAS No. 1286734-91-5). While specific experimental data such as melting and boiling points are not publicly available, this document synthesizes known information with expert analysis of its structural features to offer predictive insights into its behavior. The guide covers the compound's chemical identity, expected physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and protocols for its handling and analysis. It is intended to serve as a foundational resource for professionals in medicinal chemistry and materials science who are utilizing this versatile halogenated indazole scaffold.

Introduction: The Significance of a Halogenated Indazole

Indazoles are bicyclic aromatic heterocycles that are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous bioactive compounds and approved

pharmaceuticals.[1] The indazole core acts as a bioisostere of indole and its unique electronic properties allow for diverse interactions with biological targets.

The subject of this guide, **3,6-Dibromo-5-fluoro-1-methyl-1H-indazole**, is a highly functionalized derivative with significant potential as a building block in drug discovery. Its key structural features contribute directly to its utility:

- **Indazole Core:** Provides a rigid, planar scaffold for the precise spatial orientation of substituents.[1]
- **Bromine Substituents (Positions 3 and 6):** Serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of molecular complexity. They also contribute to the molecule's mass and can enhance binding affinity through halogen bonding.
- **Fluorine Substituent (Position 5):** The strategic placement of fluorine can profoundly influence metabolic stability by blocking sites of oxidative metabolism. Furthermore, it modulates the electronic properties (pKa) of the scaffold and can improve membrane permeability. Critically, the ^{19}F atom serves as a powerful and sensitive NMR probe for studying molecular interactions in biological systems.[1]
- **N-Methyl Group (Position 1):** This modification protects the N1 position from further reaction or tautomerization, simplifying subsequent chemical transformations and potentially improving pharmacokinetic properties.[1]

This combination of features makes **3,6-Dibromo-5-fluoro-1-methyl-1H-indazole** a valuable intermediate for constructing novel chemical entities with tailored pharmacological profiles.

Physicochemical and Structural Properties

The identity of a compound is fundamentally defined by its structural and basic physical properties. The following tables summarize the known and predicted attributes of **3,6-Dibromo-5-fluoro-1-methyl-1H-indazole**.

Table 1: Chemical Identity and Descriptors

Parameter	Value	Source
CAS Registry Number	1286734-91-5	[1]
Molecular Formula	C ₈ H ₅ Br ₂ FN ₂	[1][2]
Molecular Weight	307.95 g/mol	[2]
IUPAC Name	3,6-dibromo-5-fluoro-1-methylindazole	[1]
SMILES	<chem>CN1C2=CC(=C(C=C2C(=N1)Br)F)Br</chem>	[1]
InChI Key	AKFXXKOJIJEJAC-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value / Description	Source / Rationale
Physical State	Solid at room temperature	[1]
Appearance	Typically a crystalline solid	[1]
Melting Point	Data not available	[3]
Boiling Point	Data not available	[3]
Solubility	Limited solubility in water; Moderate solubility in organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate).	[1] (Qualitative)
Stability	Stable under standard laboratory conditions.	[1]

Expert Analysis of Properties: The high molecular weight and presence of two bromine atoms suggest that the compound is a solid with a relatively high melting point, likely exceeding 150 °C. The planar, aromatic structure facilitates efficient crystal packing, contributing to its solid state. Its poor aqueous solubility is expected due to the hydrophobic nature of the dibrominated

aromatic core. Researchers should anticipate using polar aprotic organic solvents like DMSO or DMF to create stock solutions for biological assays.

Spectroscopic Characterization (Predictive)

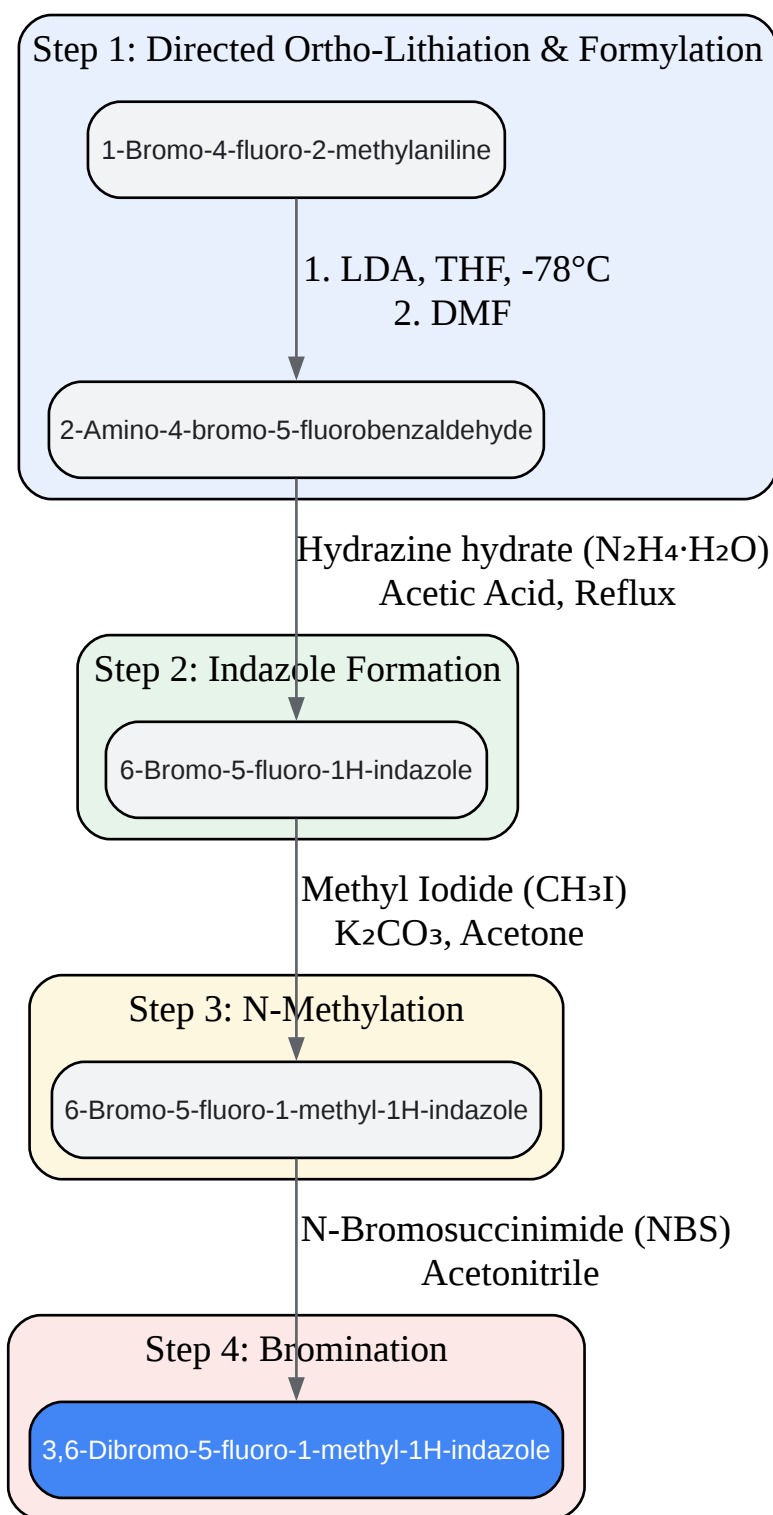
Confirming the identity and purity of **3,6-Dibromo-5-fluoro-1-methyl-1H-indazole** is paramount. While specific spectra are not publicly available, a detailed analysis of its structure allows for the prediction of its key spectroscopic features.

- ^1H NMR: The spectrum should contain two signals in the aromatic region and one singlet in the aliphatic region.
 - N-CH₃: A singlet integrating to 3H, expected around δ 3.8-4.2 ppm.
 - Ar-H (Position 4): A doublet integrating to 1H. The coupling will be to the adjacent fluorine atom (^3JHF), expected around 4-8 Hz.
 - Ar-H (Position 7): A doublet integrating to 1H. The coupling will be to the adjacent fluorine atom (^4JHF), expected around 2-4 Hz.
- ^{13}C NMR: Eight distinct carbon signals are expected. The carbons directly attached to bromine (C3, C6) and fluorine (C5) will show characteristic shifts and couplings. The C-F bond will result in a large one-bond coupling constant (^1JCF) of approximately 240-260 Hz.
- ^{19}F NMR: A single resonance is expected. This signal will be split by the two aromatic protons, appearing as a doublet of doublets. ^{19}F NMR is a highly valuable tool for purity assessment, as fluorine is 100% abundant and highly sensitive, and the chemical shift is very sensitive to the local electronic environment.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (^{79}Br and ^{81}Br exist in an approximate 1:1 ratio). The molecular ion peak cluster will appear at m/z values corresponding to $[\text{C}_8\text{H}_5^{79}\text{Br}_2\text{FN}_2]^+$, $[\text{C}_8\text{H}_5^{79}\text{Br}^{81}\text{BrFN}_2]^+$, and $[\text{C}_8\text{H}_5^{81}\text{Br}_2\text{FN}_2]^+$ in a ~1:2:1 intensity ratio.

Experimental Protocols

Proposed Synthesis Workflow

While a specific synthesis for this molecule is not published, a robust route can be proposed based on established methods for analogous indazoles.[4][5] The workflow involves the directed ortho-lithiation and formylation of a brominated aniline precursor, followed by cyclization with hydrazine and subsequent methylation and bromination steps.



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Caption: Proposed synthetic workflow for **3,6-Dibromo-5-fluoro-1-methyl-1H-indazole**.

Protocol for Solubility Determination

Objective: To determine the approximate solubility of the compound in common laboratory solvents. This protocol uses a simple gravimetric method.

Materials:

- **3,6-Dibromo-5-fluoro-1-methyl-1H-indazole**
- Selected solvents (e.g., Water, Ethanol, Dichloromethane, DMSO)
- Analytical balance
- Vortex mixer
- Centrifuge
- Thermostatic shaker or water bath (set to 25 °C)
- 2 mL glass vials
- Pipettes

Methodology:

- Preparation: Pre-weigh and label several 2 mL glass vials.
- Addition of Compound: Add an excess amount of the compound (e.g., ~10 mg) to each vial. Record the exact mass added to each vial. Causality Note: Starting with excess solid ensures that a saturated solution is formed.
- Solvent Addition: Add a precise volume of the first solvent (e.g., 1.0 mL) to the corresponding vial.
- Equilibration: Cap the vial securely and place it in a thermostatic shaker set to 25 °C for 24 hours. Causality Note: This extended mixing time at a constant temperature is crucial to ensure the system reaches thermodynamic equilibrium.

- **Phase Separation:** After 24 hours, visually inspect the vial to confirm that undissolved solid remains. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid. Causality Note: Centrifugation provides a clear supernatant, which is critical for accurate sampling of the saturated solution.
- **Sampling:** Carefully pipette a known volume of the clear supernatant (e.g., 0.5 mL) into a new, pre-weighed vial. Be careful not to disturb the solid pellet. Record the exact volume transferred.
- **Solvent Evaporation:** Evaporate the solvent from the new vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
- **Calculation:** Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.
- **Solubility Calculation:**
 - $\text{Solubility (mg/mL)} = (\text{Mass of residue in mg}) / (\text{Volume of supernatant transferred in mL})$
- **Repeat:** Repeat steps 3-9 for each solvent to be tested.

Safety, Handling, and Storage

As a halogenated aromatic compound, **3,6-Dibromo-5-fluoro-1-methyl-1H-indazole** should be handled with appropriate care in a laboratory setting.

- **General Handling:** Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: Specific hazard data for this compound is limited.^[3] The safety precautions provided are based on best practices for handling similar chemical structures.

Conclusion

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is a strategically designed chemical scaffold with significant potential for applications in drug discovery and materials science. While some of its fundamental physical properties like melting point have not been formally reported, its structural characteristics strongly suggest it is a stable, crystalline solid with poor aqueous solubility but good solubility in common organic solvents. Its key features—a rigid core, versatile bromine handles, and a fluorine NMR probe—make it an attractive building block for creating complex and functionally diverse molecules. The protocols and predictive data outlined in this guide provide a solid foundation for researchers to effectively synthesize, characterize, and utilize this compound in their work.

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